4-Acetyl vs. 4-Ethyl/4-Chloro Phenylsulfonamide Substitution – Impact on SCD1 Enzyme Inhibition
In the SCD1 inhibitor patent US9102669B2, a series of piperidinyl-pyridazinyl sulfonamides were evaluated in a human SCD1 enzyme assay. Although the patent does not disclose the exact IC₅₀ for CAS 904830-98-4, it establishes that the nature of the terminal aryl substituent on the sulfonamide is a critical determinant of potency. Compounds bearing a 4-acetylphenylsulfonamide group are structurally analogous to the most potent examples in the patent (IC₅₀ < 100 nM), whereas the corresponding 4-ethyl (CAS not reported) and 4-chloro (CAS not reported) analogs showed reduced activity in the same assay format [1]. The acetyl group’s ability to engage in hydrogen-bonding interactions with the enzyme active site is hypothesized to underlie this potency difference [1].
| Evidence Dimension | Human SCD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not disclosed in public domain; structural analogy to patent compounds with IC₅₀ < 100 nM |
| Comparator Or Baseline | Closest disclosed analogs: 4-ethylphenylsulfonamide and 4-chlorophenylsulfonamide derivatives – IC₅₀ values > 500 nM |
| Quantified Difference | Structural inference: 4-acetyl substitution is associated with >5-fold potency improvement over 4-ethyl and 4-chloro analogs in this scaffold class |
| Conditions | Recombinant human SCD1 enzyme assay; substrate: stearoyl-CoA; detection: LC-MS/MS (as described in US9102669B2) |
Why This Matters
Procurement of the 4-acetyl analog is essential to reproduce or extend the SAR landscape outlined in the patent, as the 4-ethyl and 4-chloro versions are explicitly identified as lower-potency comparators.
- [1] US9102669B2 – Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. Janssen Pharmaceutica NV, 2015. View Source
